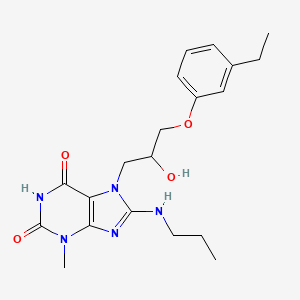

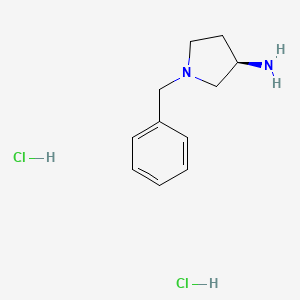

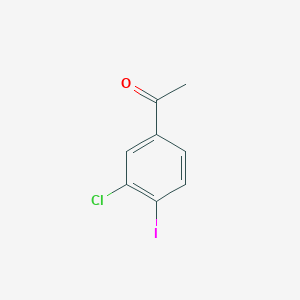

![molecular formula C19H16N4O2 B2866139 2-cyano-3-(furan-2-yl)-N-{1-[3-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide CAS No. 1428114-37-7](/img/structure/B2866139.png)

2-cyano-3-(furan-2-yl)-N-{1-[3-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-cyano-3-(furan-2-yl)-N-{1-[3-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide” is a complex organic molecule. It contains several functional groups and rings, including a cyano group, a furan ring, a pyrazole ring, and an amide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized from the condensation of equimolar equivalents of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions .Molecular Structure Analysis

The structure of similar compounds has been determined using NMR spectroscopy and single crystal X-ray diffraction . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the wide range of triketones, formed through the oxidation of the corresponding Michael adducts, could be involved in cyclization .Scientific Research Applications

Therapeutic Potential

Imidazole containing compounds, such as the one , have a broad range of chemical and biological properties . They have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antitumor Activity

Some compounds similar to the one have been synthesized and evaluated for their antitumor potential against different cell lines . The results proved that all tested chalcones give different cytotoxic effects toward lung carcinoma .

Inhibition of Fungal Growth

It has been found that compounds similar to the one inhibited the growth of yeast-like fungi Candida albicans at a concentration of 64 µg/mL .

Flavoring Agent

While not directly related to the compound , it’s worth noting that compounds with similar structures, such as Ethyl 3-(furan-2-yl)propionate, can be used as a flavoring agent in the food industry .

Synthesis of Heterocycles

Compounds containing the acrylamide residue are potentially biologically active as well as acting as precursors in many organic syntheses . Pyrazoles and heterocycles containing thiophene ring systems have many latent applications .

Chemotherapy

It has been reported that 2-cyanoacrylamides can be used as an active ingredient in chemotherapy .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, structure determination, and potential applications in various fields such as medicinal chemistry, drug discovery, and more . Further studies could also explore its physical and chemical properties, safety and hazards, and potential mechanisms of action.

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

Compounds with similar structures have been involved in suzuki–miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds with similar structures have been involved in reactions that lead to the formation of ether or ester bonds, in some cases along with the side processes of decarboxylation .

Result of Action

Compounds with similar structures have shown significant activity in various biological assays .

properties

IUPAC Name |

2-cyano-3-(furan-2-yl)-N-[1-(3-pyrazol-1-ylphenyl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-14(15-5-2-6-17(11-15)23-9-4-8-21-23)22-19(24)16(13-20)12-18-7-3-10-25-18/h2-12,14H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKBNEISEVERNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N2C=CC=N2)NC(=O)C(=CC3=CC=CO3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

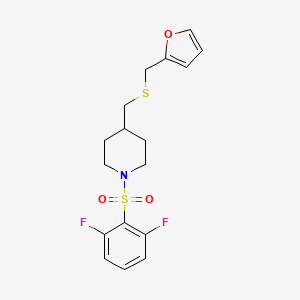

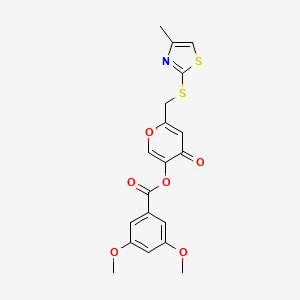

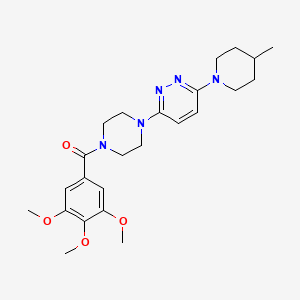

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(dimethylamino)-1,3-thiazol-4(5H)-one](/img/structure/B2866068.png)

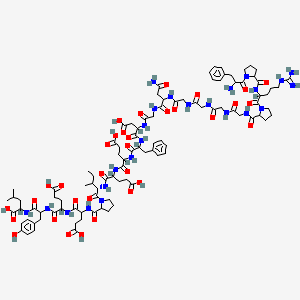

![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2866076.png)